(2R)-2-(ethylamino)propan-1-ol
Overview
Description
Ethylamino propanols are a class of organic compounds that contain an ethylamine group and a propanol group. They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of ethylamino propanols can vary depending on the specific compound. Generally, they can be synthesized through the reaction of an appropriate alcohol with ethylamine .Molecular Structure Analysis
The molecular structure of ethylamino propanols consists of a three-carbon chain (propanol) with an ethylamine group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Ethylamino propanols can undergo a variety of chemical reactions. For example, they can be oxidized to form aldehydes and then further oxidized to carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of ethylamino propanols can vary depending on their specific structure. For example, they are generally liquids at room temperature and have varying degrees of solubility in water .Scientific Research Applications
Pharmacological Applications :
- Synthesis and Adrenolytic Activity: (2R)-2-(ethylamino)propan-1-ol derivatives have been synthesized and tested for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. These compounds also show affinity for α1-, α2-, and β1-adrenoceptors (Groszek et al., 2010). Similar studies have been conducted on various analogs, confirming their potential in cardiovascular and other therapeutic areas (Groszek et al., 2009).
Chemical Analysis and Pharmacokinetics :
- A method for the simultaneous determination of new aminopropan-2-ol derivatives in rat serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed, highlighting its application in pharmacokinetic studies (Walczak, 2014).
Cancer Research :
- The compound 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, a derivative of this compound, has shown effectiveness in inducing cell death in various cancer cell lines and has the potential as an anticancer drug (Nishizaki et al., 2014).
Material Science and Corrosion Inhibition :
- Tertiary amines derived from 1,3-di-amino-propan-2-ol have been synthesized and evaluated for their effectiveness in inhibiting carbon steel corrosion. These compounds work as anodic inhibitors, forming a protective layer on the metal surface (Gao et al., 2007).
Chemical Synthesis and Structural Analysis :
- Studies involving the ring contraction of certain compounds with ethylamine in propan-2-ol highlight its role in chemical synthesis and the formation of new compounds (Semenov et al., 2010).
Molecular Interaction Studies :
- The solute-solvent and solvent-solvent interactions of this compound in various binary solvent mixtures have been studied, providing insights into molecular interactions and solvent effects in chemical processes (Shirke et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-(ethylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGCXQCQVUHNE-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34052-69-2 | |
Record name | (2R)-2-(ethylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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